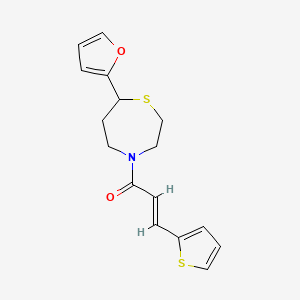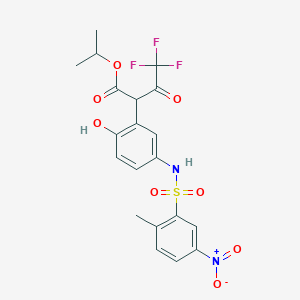![molecular formula C23H29N5O3 B2473580 6-tert-butyl-2-[1-(3-methoxy-2-methyl-2H-indazole-6-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one CAS No. 2379994-50-8](/img/structure/B2473580.png)
6-tert-butyl-2-[1-(3-methoxy-2-methyl-2H-indazole-6-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-tert-butyl-2-[1-(3-methoxy-2-methyl-2H-indazole-6-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of functional groups, including a tert-butyl group, a methoxy group, and an indazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-butyl-2-[1-(3-methoxy-2-methyl-2H-indazole-6-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materials.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This could include the use of flow chemistry techniques, which allow for continuous production and better control over reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
6-tert-butyl-2-[1-(3-methoxy-2-methyl-2H-indazole-6-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the indazole moiety can be reduced to form an alcohol.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the carbonyl group can yield an alcohol derivative .
Aplicaciones Científicas De Investigación
6-tert-butyl-2-[1-(3-methoxy-2-methyl-2H-indazole-6-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antiviral and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-tert-butyl-2-[1-(3-methoxy-2-methyl-2H-indazole-6-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets in the body. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
Indole Derivatives: Compounds with similar indole moieties, such as indole-3-acetic acid.
Piperidine Derivatives: Compounds with similar piperidine structures, such as piperidine-4-carboxylic acid.
Pyridazinone Derivatives: Compounds with similar pyridazinone structures, such as 3-methyl-2,3-dihydropyridazin-3-one.
Uniqueness
6-tert-butyl-2-[1-(3-methoxy-2-methyl-2H-indazole-6-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one is unique due to its combination of functional groups and its potential for diverse applications in various fields of research and industry .
Propiedades
IUPAC Name |
6-tert-butyl-2-[1-(3-methoxy-2-methylindazole-6-carbonyl)piperidin-4-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O3/c1-23(2,3)19-8-9-20(29)28(25-19)16-10-12-27(13-11-16)21(30)15-6-7-17-18(14-15)24-26(4)22(17)31-5/h6-9,14,16H,10-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQSCQBWIYRGEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)C2CCN(CC2)C(=O)C3=CC4=NN(C(=C4C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Pyrimidinyl [1,2,4]triazolo[4,3-a]quinoxalin-4-yl sulfide](/img/structure/B2473506.png)

![4-(8-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B2473508.png)

![4-(Tert-butoxycarbonyl)-7-oxa-4-azaspiro[2.5]octane-6-carboxylic acid](/img/structure/B2473510.png)


![(3S,3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[3,4-b]furan-3-amine;hydrochloride](/img/structure/B2473513.png)
![2-Ethyl-5-(furan-2-yl(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2473514.png)

